Fluticasone Dimer Impurity is a significant compound associated with the corticosteroid fluticasone propionate, commonly used in various pharmaceutical formulations. This impurity arises during the synthesis of fluticasone propionate and is characterized by its complex molecular structure and specific chemical properties. Understanding this impurity is crucial for quality control in pharmaceutical manufacturing, as it can impact the efficacy and safety of corticosteroid medications.
Fluticasone Dimer Impurity is primarily derived from the synthesis processes of fluticasone propionate and fluticasone furoate. It is often formed as a byproduct during the chemical reactions involved in the production of these active pharmaceutical ingredients. The presence of dimer impurities can be attributed to oxidative dimerization reactions that occur under specific conditions during synthesis .
Fluticasone Dimer Impurity falls under the category of chemical impurities, specifically those related to corticosteroids. Its chemical structure can be classified as a steroidal compound, which includes multiple fluorine atoms and a thioether functional group. The compound is identified by its unique Chemical Abstracts Service number, 220589-37-7, and has a molecular formula of C43H51F5O8S, with a molecular weight of approximately 822.93 g/mol .
The synthesis of Fluticasone Dimer Impurity typically involves several steps that begin with precursor compounds such as flumethasone. The most common methods include:
The synthesis often requires specific reagents such as chlorofluoromethane and various sulfur reagents, alongside careful control of reaction conditions (temperature, solvent choice) to minimize unwanted side products .
Fluticasone Dimer Impurity features a complex steroidal backbone characterized by multiple functional groups, including fluorine atoms and a thioether linkage. Its structural representation reveals stereochemistry that is critical for its biological activity.
The compound's structural integrity is essential for its role in pharmaceutical applications, particularly concerning its interaction with biological targets .
Fluticasone Dimer Impurity participates in various chemical reactions typical of steroid derivatives:
The formation of dimer impurities is often linked to oxidative conditions during synthesis, where radical coupling mechanisms play a significant role in generating these compounds .
Relevant data on these properties are crucial for developing formulation strategies that ensure drug stability and efficacy .
Fluticasone Dimer Impurity is primarily used in:
Fluticasone Dimer Impurity (CAS 220589-37-7), systematically identified as 6α,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate, is a critical process-related impurity in synthetic batches of the corticosteroid fluticasone propionate [9]. Designated pharmacopeial synonyms include Fluticasone EP Impurity G and Fluticasone USP Related Compound E [8] [9]. This dimeric species arises during the manufacturing or storage of fluticasone propionate—an active pharmaceutical ingredient (API) in inhaled therapies for asthma and allergic rhinitis. Its structural complexity and potential impact on drug efficacy necessitate rigorous analytical monitoring throughout pharmaceutical development.
Impurity profiling is a regulatory cornerstone ensuring drug safety and quality. International guidelines (ICH Q3A/B) mandate identification and quantification of impurities exceeding 0.1% thresholds in drug substances [1]. The Fluticasone Dimer Impurity exemplifies a structurally complex degradant requiring advanced orthogonal methods for characterization due to:
Table 1: Molecular Characteristics of Fluticasone Dimer Impurity
Property | Specification |
---|---|
CAS Number | 220589-37-7 |
Molecular Formula | C₄₃H₅₁F₅O₈S |
Molecular Weight | 822.92 g/mol |
Synonyms | Fluticasone EP Impurity G, Fluticasone USP Related Compound E |
IUPAC Name | (6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic Acid (6α,11β,16α,17α)-6,9-difluoro-17-[[(fluoromethyl)thio]carbonyl]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl Ester [8] |
Dimeric impurities like Fluticasone EP Impurity G form primarily through esterification reactions between two fluticasone molecules under acidic or high-temperature conditions during synthesis or accelerated stability studies [9]. Their significance stems from:
Pharmacopeias enforce stringent criteria for impurity control, demanding validated methods with specificity, sensitivity, and accuracy. Fluticasone Dimer Impurity exemplifies the analytical challenges addressed by modern pharmacopeial standards:
Table 2: Key Analytical Techniques for Fluticasone Dimer Impurity Characterization
Technique | Application | Detection Sensitivity |
---|---|---|
HPLC-UV | Routine quantification using pharmacopeial methods; retention time ~36 min [1] | ≥0.05%–0.1% (relative to API) |
HPLC-MS | Molecular weight confirmation; fragmentation pathway analysis | ng/mL levels |
HPLC-NMR | Definitive structural confirmation (e.g., ester bond assignment, stereochemistry) | Requires ~20 mg sample [1] |
HPTLC-Densitometry | Alternative for simultaneous impurity screening (less common for dimers) | ~0.1% |
Box 1: Analytical Challenges in Dimer Impurity Control
"Directly-coupled HPLC–NMR used in conjunction with HPLC–MS greatly enhances the ability to characterise impurities in a pharmaceutical product... speeding up production chemistry processes and quality assurance." [1]. Challenges include:
- Low Concentration: Demands preconcentration or highly sensitive NMR probes.
- Solvent Interference: Requires deuterated mobile phases or solvent suppression sequences.
- Isomeric Complexity: Potential for regioisomeric or stereoisomeric dimers necessitates 2D NMR.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9